molecular formula C10H11NO4 B034285 (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid CAS No. 102936-05-0

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Cat. No. B034285
CAS RN: 102936-05-0
M. Wt: 209.2 g/mol
InChI Key: HYIHYWQSOXTJFS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid” is a chemical compound that appears as a white to off-white crystalline powder . It is also known as “(S)-(-)-Carbamalactic acid” or "(S)-PACOPA" .


Molecular Structure Analysis

The molecular formula of “(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid” is C10H11NO4 . Its molecular weight is 209.20 . The SMILES string representation of its structure is CC@HNc1ccccc1)C(O)=O .


Physical And Chemical Properties Analysis

“(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid” is a white to off-white crystalline powder . It has a molecular weight of 209.20 and a density of 1.2944 (rough estimate) . Its melting point is 145-150°C (dec.) .

Scientific Research Applications

Food and Feed Preservative

Propionic acid (PA), which is a carboxylic acid, is applied in a variety of processes, such as a food and feed preservative . It helps to prevent the growth of molds and some bacteria, thereby prolonging the shelf life of packaged foods.

Production of Polymers

PA is used as a chemical intermediate in the production of polymers . It can be used in the manufacture of plastics, coatings, and other polymer materials.

Pesticide Production

PA is also used in the production of pesticides . It can be used to synthesize various types of pesticides, including herbicides, insecticides, and fungicides.

Drug Manufacturing

PA is used in the production of drugs . It can be used to synthesize various pharmaceutical compounds.

Fermentation Processes

PA production by fermentation with the Propionibacterium genus is a promising option, due to the ability of this genus to consume a variety of renewable carbon sources with higher productivity than other native microorganisms .

Anaerobic Fermentation

Anaerobic fermentation for propionic acid production has been attracting lots of interests . This study examined the effects of varying the pH, FeCl3 dose, and operational hydraulic retention time (HRT) on the synthesis of propionic acid from fermentative wastewater containing high-strength starch in an anaerobic sequencing batch reactor .

Bio-Chemical Route to C3 Materials

Product yield from sugar was shown to be a key component of any successful propionic acid with a 0.6 g g −1 yield being immediately competitive . These findings prescribe and prioritize remaining parameters for subsequent research seeking to develop a cost-competitive bio-chemical route to C3 materials .

properties

IUPAC Name

(2S)-2-(phenylcarbamoyloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIHYWQSOXTJFS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352967
Record name (S)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

CAS RN

102936-05-0
Record name (S)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Reactant of Route 2
Reactant of Route 2
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Reactant of Route 3
Reactant of Route 3
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Reactant of Route 6
Reactant of Route 6
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.